2-Fluoro-2-(oxan-4-yl)acetic acid
Overview
Description
2-Fluoro-2-(oxan-4-yl)acetic acid, also known as (4-oxan-2-yl)-2-fluoroacetic acid, is an organic compound with the chemical formula C7H11FO3. It is a fluorinated derivative of acetic acid, featuring a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(oxan-4-yl)acetic acid typically involves the fluorination of a precursor compound containing the tetrahydropyran ring. One common method includes the reaction of tetrahydropyran-4-yl acetic acid with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(oxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoro-2-(oxan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activities. The tetrahydropyran ring structure also contributes to its unique properties and interactions .
Comparison with Similar Compounds
2-Fluoroacetic acid: A simpler fluorinated acetic acid derivative without the tetrahydropyran ring.
Tetrahydropyran-4-yl acetic acid: A non-fluorinated analog of 2-Fluoro-2-(oxan-4-yl)acetic acid.
Fluorinated carboxylic acids: Other compounds with similar fluorine substitution patterns.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the tetrahydropyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-2-(oxan-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSPMTRMJOYICS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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